molecular formula C20H25N3O2 B7175388 1-[3-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-2-(1,2,3,4-tetrahydronaphthalen-2-yl)ethanone

1-[3-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-2-(1,2,3,4-tetrahydronaphthalen-2-yl)ethanone

Cat. No.: B7175388
M. Wt: 339.4 g/mol
InChI Key: XJQCYJAHASCQHX-UHFFFAOYSA-N
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Description

1-[3-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-2-(1,2,3,4-tetrahydronaphthalen-2-yl)ethanone is a complex organic compound featuring a piperidine ring, a 3-methyl-1,2,4-oxadiazole moiety, and a tetrahydronaphthalene group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the 3-methyl-1,2,4-oxadiazole core. This can be achieved through cyclization reactions involving hydrazine and carboxylic acids or their derivatives. The piperidine ring is then introduced through nucleophilic substitution reactions, and the tetrahydronaphthalene group is added via Friedel-Crafts acylation or similar methods.

Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of catalysts, controlled temperatures, and specific solvents to ensure efficient reactions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The tetrahydronaphthalene group can be oxidized to form naphthalene derivatives.

  • Reduction: The oxadiazole ring can be reduced to form a corresponding amine.

  • Substitution: The piperidine ring can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophiles such as alkyl halides and amines can be used in substitution reactions.

Major Products Formed:

  • Oxidation: Naphthalene derivatives, such as naphthoquinones.

  • Reduction: Piperidine derivatives.

  • Substitution: Substituted piperidines.

Scientific Research Applications

This compound has shown potential in various scientific research applications:

  • Medicinal Chemistry: It has been studied for its biological activity, including antimicrobial, antifungal, and anticancer properties.

  • Material Science: Its unique structure makes it a candidate for use in high-energy materials and advanced polymers.

  • Biology: Research has explored its role in biological systems, including its interaction with enzymes and receptors.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. For example, it may bind to enzyme active sites or receptor sites, leading to inhibition or activation of biological pathways. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

  • 1,2,4-Oxadiazole derivatives: These compounds share the oxadiazole ring structure and have been studied for their biological activities.

  • Piperidine derivatives: Compounds containing piperidine rings are known for their diverse biological activities.

  • Tetrahydronaphthalene derivatives: These compounds are used in various pharmaceuticals and materials.

Uniqueness: 1-[3-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-2-(1,2,3,4-tetrahydronaphthalen-2-yl)ethanone stands out due to its unique combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-2-(1,2,3,4-tetrahydronaphthalen-2-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2/c1-14-21-20(25-22-14)18-7-4-10-23(13-18)19(24)12-15-8-9-16-5-2-3-6-17(16)11-15/h2-3,5-6,15,18H,4,7-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJQCYJAHASCQHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2CCCN(C2)C(=O)CC3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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